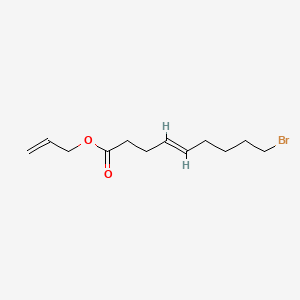
(E)-Allyl 9-Bromonon-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Allyl 9-Bromonon-4-enoate: is a versatile organic compound with the molecular formula C12H19BrO2. It is a brominated derivative of non-4-enoic acid, featuring an allyl group at the 1-position and a bromine atom at the 9-position. This compound is primarily used as a building block in organic synthesis due to its reactivity and structural complexity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with non-4-enoic acid or its derivatives.
Allylation Reaction: The non-4-enoic acid undergoes an allylation reaction to introduce the allyl group at the 1-position.
Bromination: The resulting compound is then subjected to bromination to introduce the bromine atom at the 9-position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Catalysts and Solvents: Various catalysts and solvents are used to optimize the reaction conditions and yield.
Analyse Des Réactions Chimiques
(E)-Allyl 9-Bromonon-4-enoate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) can be used for substitution reactions.
Coupling Reactions: Palladium catalysts are typically employed in coupling reactions.
Major Products Formed:
Carboxylic Acids and Esters: Resulting from oxidation reactions.
Hydrogenated Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Coupled Products: Resulting from coupling reactions.
Applications De Recherche Scientifique
(E)-Allyl 9-Bromonon-4-enoate: has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used to study biological processes involving brominated compounds.
Medicine: It may serve as a precursor for pharmaceuticals or as a tool in drug discovery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (E)-Allyl 9-Bromonon-4-enoate exerts its effects depends on the specific reaction it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating to both the allyl group and the bromine atom, allowing the nucleophilic attack and subsequent bond formation.
Molecular Targets and Pathways Involved:
Enolate Formation: In reactions involving enolates, the compound forms an enolate intermediate that participates in further reactions.
Transition Metal Catalysis: In coupling reactions, the palladium catalyst plays a crucial role in the reaction mechanism.
Comparaison Avec Des Composés Similaires
(E)-Allyl 9-Bromonon-4-enoate: is unique due to its specific structural features and reactivity. Similar compounds include:
Non-4-enoic Acid: The parent compound without bromination or allylation.
Allyl Bromides: Other allyl bromides with different chain lengths or positions of bromination.
Non-4-enoic Acid Derivatives: Other derivatives of non-4-enoic acid with different functional groups.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C12H19BrO2 |
|---|---|
Poids moléculaire |
275.18 g/mol |
Nom IUPAC |
prop-2-enyl (E)-9-bromonon-4-enoate |
InChI |
InChI=1S/C12H19BrO2/c1-2-11-15-12(14)9-7-5-3-4-6-8-10-13/h2-3,5H,1,4,6-11H2/b5-3+ |
Clé InChI |
ZDQRZQQSLWXKTO-HWKANZROSA-N |
SMILES isomérique |
C=CCOC(=O)CC/C=C/CCCCBr |
SMILES canonique |
C=CCOC(=O)CCC=CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
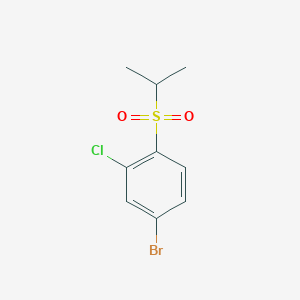
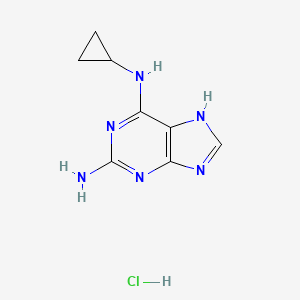

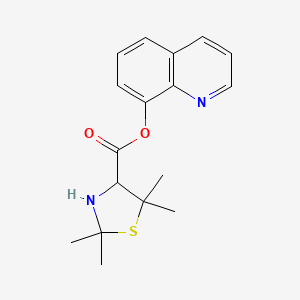
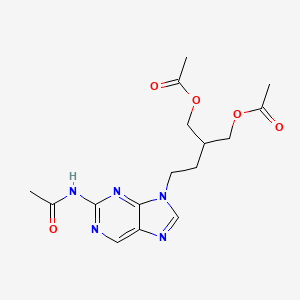
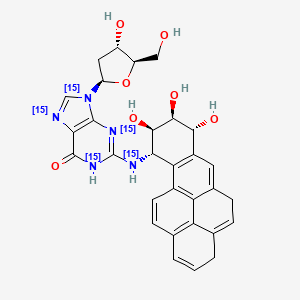
![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)
![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)
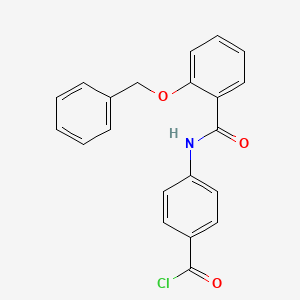
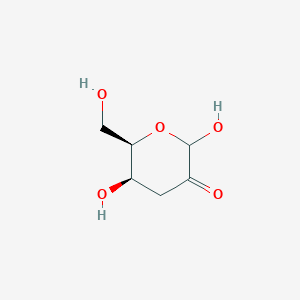
![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)
